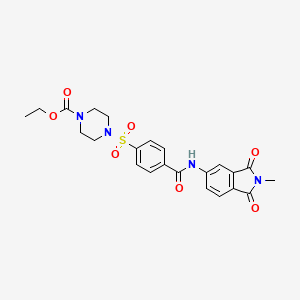
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H24N4O7S and its molecular weight is 500.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involve complex synthetic pathways to create novel derivatives with potential therapeutic applications. For instance, Sharma et al. (2014) described the synthesis of novel carbazole derivatives, highlighting the methodological approach to creating compounds with significant antibacterial and antifungal activity, and some showing activity against human breast cancer cell lines (Sharma et al., 2014). Similarly, Akhaja and Raval (2013) synthesized new carbodithioate derivatives, evaluating their antibacterial, antifungal, antitubercular, and antimalarial activities, showcasing the potential of such compounds in chemotherapy against tuberculosis and malaria (Akhaja & Raval, 2013).
Biological Evaluation
The biological evaluation of derivatives shows a range of activities that could be beneficial in developing new therapeutic agents. For example, Lecanu et al. (2010) reported on a compound designed for neuroprotection in Alzheimer's disease, highlighting its multi-target therapeutic approach (Lecanu et al., 2010). This compound inhibits acetylcholinesterase activity and protects against Aβ42 toxicity, suggesting its potential as a novel therapeutic strategy for Alzheimer's disease.
Antimicrobial and Anticancer Activities
Compounds related to this compound have been evaluated for their antimicrobial and anticancer activities. Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives, showing potent inhibitory activity against certain bacteria, highlighting the potential of these compounds as antimicrobial agents (Krishnamurthy et al., 2011). Moreover, the study by Guianvarc’h et al. (2004) on sulfonamide derivatives of epipodophyllotoxin indicated their potent topoisomerase II poisoning activity, suggesting their use as cytotoxic agents in cancer therapy (Guianvarc’h et al., 2004).
Eigenschaften
IUPAC Name |
ethyl 4-[4-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S/c1-3-34-23(31)26-10-12-27(13-11-26)35(32,33)17-7-4-15(5-8-17)20(28)24-16-6-9-18-19(14-16)22(30)25(2)21(18)29/h4-9,14H,3,10-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKLJUHLNIPQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2563866.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2563867.png)
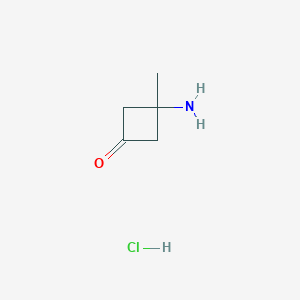
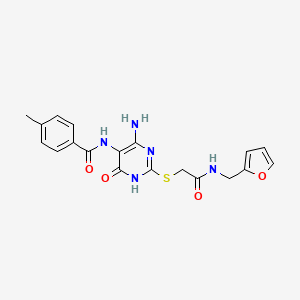

![methyl 3-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoate](/img/structure/B2563875.png)
![5,5,7,7-Tetramethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2563876.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2563879.png)

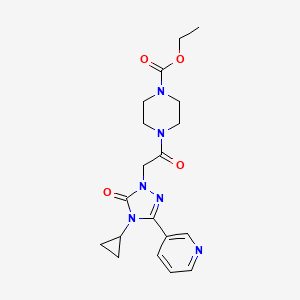
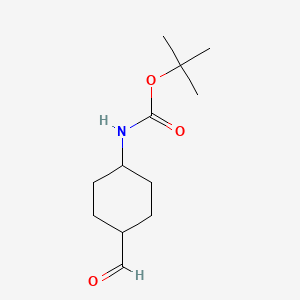
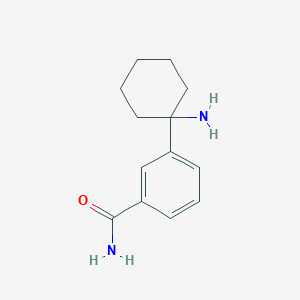
![4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2563886.png)